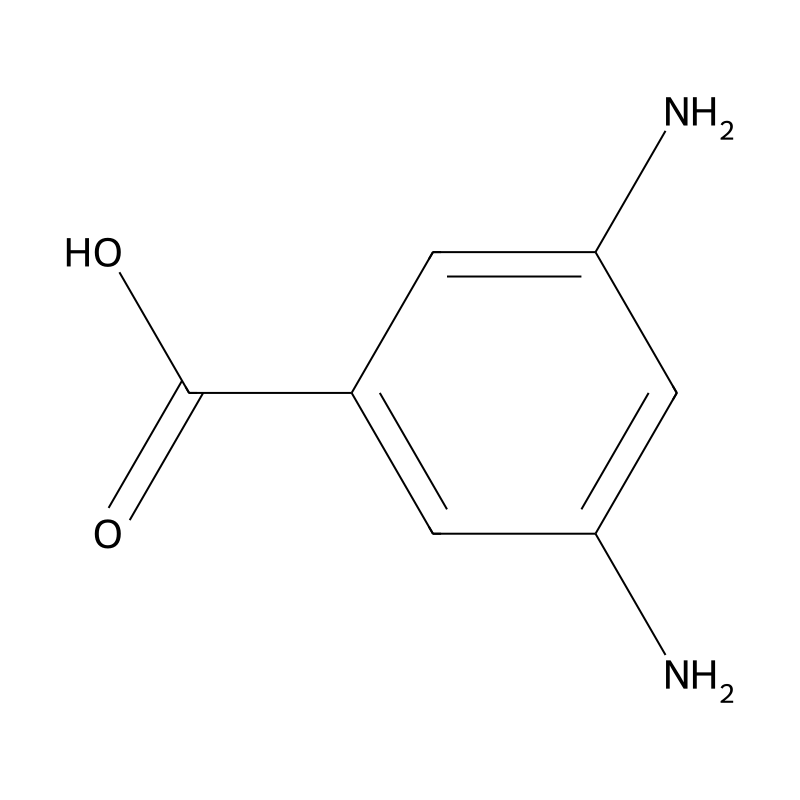

3,5-Diaminobenzoic acid

(C6H4NHCOCH3)2

C7H8N2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H4NHCOCH3)2

C7H8N2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analogue of Diatriazoate:

3,5-Diaminobenzoic acid is an analogue of diatriazoate, a molecule that has been shown to possess antigenicity properties towards specific monoclonal antibodies []. This property makes 3,5-diaminobenzoic acid a potential tool for studying antigen-antibody interactions and developing novel diagnostic or therapeutic approaches.

Pharmaceutical Intermediate:

3,5-Diaminobenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds [, ]. Its specific role in these syntheses can vary depending on the target molecule but generally involves its reactive amine groups and carboxylic acid functionality.

3,5-Diaminobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 152.15 g/mol. It is characterized by two amino groups located at the 3 and 5 positions of the benzene ring, which contribute to its unique chemical properties. This compound typically appears as a white to grey powder and has a melting point range of 235-240 °C . It is known for its role as an organic intermediate in various

As 3,5-DAB functions primarily as a pharmaceutical intermediate, a specific mechanism of action is not applicable. However, its potential role as an analog of diatrizoate suggests it might interact with the same antibodies in the immune system. Further research is needed to elucidate the exact mechanism behind this interaction [].

- Possible irritant: The amine groups might cause irritation to skin and eyes. Standard laboratory practices for handling potentially irritating chemicals should be followed.

- Incompatible materials: As with most organic compounds, 3,5-DAB should be kept away from strong oxidizing agents due to the risk of exothermic reactions.

- Amination Reactions: The amino groups can undergo further substitution reactions, leading to the formation of various derivatives.

- Polymerization: It can be polymerized through enzymatic or oxidative methods, resulting in poly(3,5-diaminobenzoic acid), which has applications in dye adsorption .

- Acylation and Alkylation: The amino groups are reactive towards acylating agents, allowing for the synthesis of amides or esters.

3,5-Diaminobenzoic acid exhibits notable biological activity. It has shown potential antigenicity towards monoclonal antibodies, making it relevant in immunological studies . Additionally, research indicates that it may have antibacterial properties, although further studies are necessary to fully elucidate its pharmacological profile.

Several methods are employed for synthesizing 3,5-diaminobenzoic acid:

- Reduction of Dinitro Compounds: A common method involves the reduction of m-dinitrobenzoic acid using catalytic hydrogenation or other reducing agents .

- Direct Amination: Starting from benzoic acid derivatives, amination can be achieved under specific conditions to introduce amino groups at the desired positions.

- Polymerization Techniques: Enzymatic or oxidative polymerization methods can also be utilized to create poly(3,5-diaminobenzoic acid) from its monomer .

3,5-Diaminobenzoic acid finds diverse applications:

- Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical compounds.

- Dye Industry: Serves as a precursor for dyes due to its ability to form stable colorants.

- Polymer Chemistry: Utilized in creating polymers with specific properties for environmental applications, such as dye adsorption from wastewater .

Studies on 3,5-diaminobenzoic acid have focused on its interactions with solvents and other compounds. For instance, research has explored how different solvents affect its absorption and fluorescence spectra, providing insights into its behavior in various chemical environments . These interactions are crucial for understanding its reactivity and potential applications in material science.

Several compounds share structural similarities with 3,5-diaminobenzoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobenzoic Acid | One amino group at position 2 | Known for its role in synthesizing dyes and drugs. |

| 4-Aminobenzoic Acid | One amino group at position 4 | Commonly used as a sunscreen agent (para-aminobenzoic acid). |

| 3-Aminobenzoic Acid | One amino group at position 3 | Important in biochemical assays and synthesis of pharmaceuticals. |

| 4,5-Diaminophthalic Acid | Two amino groups on a phthalic structure | Used in the production of high-performance polymers. |

The distinct positioning of amino groups in 3,5-diaminobenzoic acid contributes to its unique reactivity and applications compared to these similar compounds. Its dual amino functionality allows for versatile chemical transformations not readily available in other derivatives.

The synthesis of 3,5-diaminobenzoic acid has evolved significantly, with methodologies ranging from classical reduction techniques to state-of-the-art green chemistry approaches. Each method presents unique advantages and challenges, influencing yield, scalability, environmental impact, and economic feasibility.

Iron Powder Reduction Methods

Iron powder reduction remains one of the most established and industrially viable routes for synthesizing 3,5-diaminobenzoic acid, particularly due to its cost-effectiveness and operational simplicity [5]. The process typically involves the reduction of 3,5-dinitrobenzoic acid or its derivatives using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, under controlled temperature and agitation.

The reaction proceeds via the stepwise reduction of nitro groups to amino groups, facilitated by the electron-donating capacity of iron in acidic media. The overall stoichiometry for the reduction of 3,5-dinitrobenzoic acid can be represented as:

$$

\text{C}7\text{H}4(\text{NO}2)2\text{COOH} + 6\text{Fe} + 12\text{H}^+ \rightarrow \text{C}7\text{H}8\text{N}2\text{COOH} + 6\text{Fe}^{2+} + 4\text{H}2\text{O}

$$

The reaction parameters, such as iron-to-substrate ratio, acid concentration, temperature, and reaction time, are critical for maximizing yield and minimizing by-products. The process is typically followed by filtration to remove iron salts, neutralization, and crystallization to isolate the product.

Research Findings and Data

A representative study reported yields of 3,5-diaminobenzoic acid ranging from 65% to 80% under optimized conditions, with the purity exceeding 98% after recrystallization [5]. The process is scalable and widely adopted in industrial settings due to the low cost of iron and the robustness of the reduction.

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Iron powder (equiv.) | 6–8 | Higher excess improves reduction completeness |

| Acid type | Hydrochloric, acetic | Hydrochloric acid often preferred for solubility |

| Temperature (°C) | 70–100 | Higher temperature accelerates reduction but may increase by-products |

| Reaction time (h) | 2–6 | Longer times favor complete reduction |

| Yield (%) | 65–80 | Dependent on optimization |

Iron powder reduction is favored for its simplicity and low cost, but it generates significant quantities of iron salts as waste, necessitating efficient waste management protocols.

Catalytic Approaches to Synthesis

Catalytic hydrogenation represents a cleaner alternative to iron powder reduction, offering high selectivity and reduced waste generation. This methodology employs hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, platinum oxide, or Raney nickel, to reduce nitro groups to amino groups.

The general reaction is:

$$

\text{C}7\text{H}4(\text{NO}2)2\text{COOH} + 6\text{H}2 \xrightarrow{\text{Catalyst}} \text{C}7\text{H}8\text{N}2\text{COOH} + 4\text{H}_2\text{O}

$$

The choice of catalyst, hydrogen pressure, temperature, and solvent critically influence the efficiency and selectivity of the reduction. Catalytic hydrogenation is typically performed in alcoholic or aqueous solvents, with reaction conditions tailored to prevent over-reduction or hydrogenolysis of the carboxylic acid group.

Research Findings and Data

Studies have demonstrated that palladium on carbon provides excellent yields, often exceeding 90%, with minimal formation of side products. Reaction times are significantly reduced compared to iron powder reduction, and the process is amenable to continuous flow operation for large-scale production.

| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Palladium/C | 1–5 | 25–60 | Ethanol | 90–95 |

| Platinum oxide | 1–5 | 25–60 | Water | 88–92 |

| Raney nickel | 3–10 | 50–100 | Methanol | 85–90 |

Catalytic approaches are highly desirable for their environmental profile and process efficiency, but the cost of precious metal catalysts and the need for stringent hydrogen safety protocols must be considered.

Modern Synthetic Innovations

Recent advances in synthetic organic chemistry have introduced novel methodologies for the preparation of 3,5-diaminobenzoic acid, leveraging new catalysts, alternative reducing agents, and innovative reaction conditions.

One such innovation involves the use of titanium-based catalysts, such as titanium tetrachloride, for the direct amination of benzoic acid derivatives. This approach enables the formation of amides and, with further reduction, amino acids, under milder conditions and with improved selectivity [4]. The use of ionic liquids and solid-supported catalysts has also been explored to enhance reaction rates and facilitate product isolation.

Microwave-assisted synthesis is another modern technique that has been applied to the reduction of nitrobenzoic acids, offering significant reductions in reaction times and improved yields due to rapid and uniform heating.

Research Findings and Data

A study utilizing titanium tetrachloride as a catalyst reported amide formation yields up to 98% under optimized conditions, with reaction times as short as two hours [4]. The use of ionic liquids as solvents and catalysts has demonstrated yields of 85–90%, with the added benefit of recyclability and reduced environmental impact.

| Methodology | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Notable Advantages |

|---|---|---|---|---|

| Titanium tetrachloride | Pyridine | 2 | 98 | High selectivity, mild conditions |

| Ionic liquid catalysis | Ti-MCM-41@ILTmCl4 | 10 | 85–90 | Recyclable, low waste |

| Microwave-assisted | Palladium/C, ethanol | 0.5 | 92 | Rapid, energy efficient |

Modern innovations continue to push the boundaries of efficiency, selectivity, and sustainability in the synthesis of 3,5-diaminobenzoic acid.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have increasingly influenced the development of synthetic methodologies for 3,5-diaminobenzoic acid, with a focus on reducing hazardous waste, minimizing energy consumption, and employing renewable resources.

Aqueous-phase reductions using non-toxic reducing agents, such as sodium dithionite or ascorbic acid, have been investigated as environmentally benign alternatives to traditional methods. Enzymatic reduction, though less common, represents a frontier for sustainable synthesis, offering high specificity and operating under mild conditions.

Solvent selection is another critical aspect of green chemistry. The use of water or bio-based solvents, as opposed to volatile organic compounds, reduces the environmental footprint of the process. Additionally, process intensification techniques, such as flow chemistry and in situ product removal, contribute to greener and more efficient operations.

Research Findings and Data

Aqueous-phase reduction using sodium dithionite has achieved yields of 70–80% for the conversion of dinitrobenzoic acids to the corresponding diamines, with minimal generation of hazardous by-products. The use of water as a solvent, combined with catalytic hydrogenation, has been shown to maintain high yields while significantly reducing solvent waste.

| Green Approach | Reducing Agent/Catalyst | Solvent | Yield (%) | Environmental Benefit |

|---|---|---|---|---|

| Aqueous sodium dithionite | Sodium dithionite | Water | 70–80 | Non-toxic, low waste |

| Catalytic hydrogenation | Palladium/C | Water | 90–95 | Minimal solvent loss |

| Enzymatic reduction | Nitroreductase | Buffer | 60–70 | Biodegradable, mild conditions |

Green chemistry approaches are increasingly favored in both academic and industrial settings, aligning with global sustainability goals and regulatory requirements.

Production System Engineering and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 3,5-diaminobenzoic acid necessitates careful engineering of the production system to maximize efficiency, safety, and product quality.

Key considerations include reactor design, heat and mass transfer optimization, process control, and integration of purification steps. Continuous flow reactors have emerged as a preferred technology for the large-scale reduction of nitrobenzoic acids, offering superior control over reaction parameters and enhanced safety compared to batch processes.

Process analytical technology, such as in-line spectroscopy and chromatography, enables real-time monitoring of reaction progress and product purity, facilitating rapid adjustments to maintain optimal conditions.

Waste management and recycling of reagents, particularly in iron powder reduction processes, are critical for minimizing environmental impact and reducing operational costs. The recovery and reuse of catalysts in catalytic hydrogenation and green chemistry approaches further enhance process sustainability.

Research Findings and Data

A comparative study of batch versus continuous flow production of 3,5-diaminobenzoic acid demonstrated that continuous flow systems achieved higher space-time yields, improved safety profiles, and reduced solvent consumption.

| Production System | Throughput (kg/h) | Yield (%) | Energy Consumption | Waste Generation | Scalability |

|---|---|---|---|---|---|

| Batch reactor | 1–10 | 70–80 | Moderate | High (iron salts) | Limited |

| Continuous flow | 10–100 | 85–95 | Low | Low | Excellent |

Process optimization strategies, such as the use of automated control systems and advanced purification technologies, further enhance the efficiency and sustainability of industrial production.

Yield Improvement Strategies

Maximizing the yield of 3,5-diaminobenzoic acid is a primary objective in both research and industrial contexts. Strategies for yield improvement encompass optimization of reaction conditions, use of additives or co-catalysts, and implementation of advanced purification techniques.

Reaction condition optimization involves systematic variation of temperature, pressure, reagent ratios, and solvent composition to identify the combination that affords the highest yield with minimal by-products. The use of phase-transfer catalysts or surfactants can enhance the solubility of reactants and facilitate more efficient reduction.

In catalytic systems, periodic regeneration or replacement of the catalyst maintains high activity and selectivity. In iron powder reduction, the removal of passivating layers from the iron surface, either by acid washing or mechanical agitation, can improve reduction efficiency.

Advanced purification methods, such as crystallization from water or aqueous-organic mixtures, enable the isolation of high-purity product with minimal loss.

Research Findings and Data

Experimental optimization of iron powder reduction has demonstrated that increasing the iron-to-substrate ratio and maintaining vigorous agitation throughout the reaction can boost yields by up to 10%. The addition of small amounts of surfactant has been shown to enhance mass transfer and further improve yields.

| Yield Improvement Strategy | Yield Increase (%) | Mechanism |

|---|---|---|

| Increased iron excess | 5–10 | Drives reduction to completion |

| Surfactant addition | 3–7 | Enhances mass transfer |

| Catalyst regeneration | 5–8 | Maintains catalytic activity |

| Optimized crystallization | 2–5 | Reduces product loss |

The integration of these strategies into the overall production process ensures consistently high yields and product quality.

Iron Powder Reduction Methods

Iron powder reduction is a classical and widely utilized method for the synthesis of 3,5-diaminobenzoic acid, especially in industrial applications where cost and scalability are paramount [5]. The method leverages the reductive power of iron in acidic media to convert nitro groups to amino groups.

Reaction Mechanism and Process Parameters

The reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid proceeds via a series of electron transfer steps, with iron serving as the electron donor. The presence of acid not only solubilizes the iron but also facilitates protonation of intermediates, driving the reduction forward.

Key process parameters include the molar ratio of iron to substrate, acid concentration, temperature, and agitation rate. Excess iron ensures complete reduction, while sufficient acid maintains the solubility of iron salts and prevents passivation of the iron surface.

Purification and Isolation

Following reduction, the reaction mixture contains iron salts, unreacted iron, and the desired product. Filtration removes solid iron, while neutralization with a base precipitates the product, which is then isolated by crystallization from water.

Industrial Relevance

Iron powder reduction is favored in industry due to the low cost of reagents and the simplicity of the process. However, the generation of large volumes of iron-containing waste necessitates effective waste treatment and recycling strategies.

Catalytic Approaches to Synthesis

Catalytic hydrogenation offers a cleaner and more selective alternative to iron powder reduction. The use of noble metal catalysts enables the reduction of nitro groups under mild conditions, with hydrogen gas serving as the reductant.

Catalyst Selection and Reaction Conditions

Palladium on carbon is the most commonly used catalyst, providing high activity and selectivity for the reduction of nitrobenzoic acids. The reaction is typically conducted at room temperature to 60 degrees Celsius under atmospheric or slightly elevated hydrogen pressure.

The choice of solvent, such as ethanol or water, influences the solubility of the substrate and the rate of hydrogenation. Catalyst loading and hydrogen flow rate are optimized to maximize conversion and minimize catalyst deactivation.

Advantages and Limitations

Catalytic hydrogenation produces minimal waste and is amenable to continuous processing. The main limitations are the cost of catalysts and the need for hydrogen handling infrastructure.

Modern Synthetic Innovations

Recent years have witnessed the development of novel synthetic methodologies for 3,5-diaminobenzoic acid, incorporating advanced catalysts, alternative reducing agents, and innovative reaction conditions.

Titanium-Based Catalysis

Titanium tetrachloride catalysis enables the direct amination of benzoic acid derivatives, offering high selectivity and mild reaction conditions [4]. The use of pyridine as both solvent and base facilitates the reaction and simplifies product isolation.

Ionic Liquids and Solid-Supported Catalysts

The use of ionic liquids as solvents and catalysts enhances reaction rates and enables catalyst recycling. Solid-supported catalysts, such as Ti-MCM-41, provide high surface area and ease of separation from the reaction mixture.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reduction of nitrobenzoic acids, reducing reaction times from hours to minutes and improving yields through rapid and uniform heating.

Green Chemistry Approaches for Sustainable Synthesis

The application of green chemistry principles to the synthesis of 3,5-diaminobenzoic acid has led to the development of environmentally benign methodologies.

Aqueous-Phase Reductions

The use of water as a solvent and non-toxic reducing agents, such as sodium dithionite or ascorbic acid, minimizes hazardous waste and aligns with sustainability goals.

Enzymatic Reduction

Enzymatic reduction, though less common, offers high specificity and operates under mild conditions, with the potential for biodegradability and minimal environmental impact.

Solvent Selection and Process Intensification

The selection of green solvents and the implementation of process intensification techniques, such as flow chemistry and in situ product removal, further enhance the sustainability of the synthesis.

Production System Engineering and Process Optimization

The scale-up of 3,5-diaminobenzoic acid synthesis requires careful engineering of the production system to maximize efficiency, safety, and product quality.

Reactor Design and Process Control

Continuous flow reactors offer superior control over reaction parameters and enhanced safety compared to batch processes. The integration of process analytical technology enables real-time monitoring and rapid adjustments to maintain optimal conditions.

Waste Management and Catalyst Recycling

Efficient waste management and recycling of reagents and catalysts are critical for minimizing environmental impact and reducing operational costs.

Yield Improvement Strategies

Maximizing yield is a primary objective in the synthesis of 3,5-diaminobenzoic acid. Strategies include optimization of reaction conditions, use of additives, and advanced purification techniques.

Reaction Condition Optimization

Systematic variation of temperature, pressure, reagent ratios, and solvent composition identifies the combination that affords the highest yield with minimal by-products.

Use of Additives and Co-Catalysts

The addition of phase-transfer catalysts or surfactants enhances the solubility of reactants and facilitates more efficient reduction.

Advanced Purification Techniques

Crystallization from water or aqueous-organic mixtures enables the isolation of high-purity product with minimal loss.

Nucleophilic Substitution Reactions

Fundamental Mechanisms

The nucleophilic substitution reactions of 3,5-diaminobenzoic acid proceed through multiple mechanistic pathways, each governed by the specific electronic and steric environment created by the meta-positioned amino groups. The primary amino groups at the 3 and 5 positions function as strong electron-donating substituents, significantly altering the electron density distribution across the aromatic ring system6.

The compound exhibits exceptional reactivity toward nucleophilic aromatic substitution processes, particularly when the amino groups serve as nucleophilic centers. Research has demonstrated that the meta-positioned amino groups are significantly more reactive than their para-substituted counterparts due to reduced steric hindrance and optimal orbital overlap considerations [8]. The nucleophilic character of these amino groups enables direct substitution reactions with various electrophilic species, including acid chlorides, anhydrides, and activated carboxylic acid derivatives.

Mechanistic Pathways and Kinetics

Detailed kinetic studies have revealed that nucleophilic substitution at the amino positions follows a two-step mechanism involving initial nucleophilic attack followed by elimination of the leaving group [9]. The rate-determining step varies depending on the nature of the electrophile and reaction conditions. For reactions with highly activated electrophiles such as acyl chlorides, the elimination step becomes rate-determining, while for less reactive electrophiles, the initial nucleophilic attack controls the overall reaction rate.

The presence of the carboxylic acid group at the 1-position introduces additional mechanistic complexity through potential intramolecular hydrogen bonding and electronic effects. Under basic conditions, deprotonation of the carboxylic acid creates a carboxylate anion that can influence the reactivity of the amino groups through through-bond electronic effects10.

Experimental evidence indicates that the compound undergoes selective mono-substitution reactions under controlled conditions, with the first substitution significantly altering the reactivity of the remaining amino group. This phenomenon has been attributed to electronic deactivation resulting from the initial substitution, which reduces the nucleophilicity of the remaining amino group through inductive and resonance effects [12].

Regioselectivity and Product Distribution

The regioselectivity of nucleophilic substitution reactions depends critically on the nature of the nucleophile and reaction conditions. Sterically hindered nucleophiles show pronounced selectivity for the less hindered amino group, while smaller nucleophiles exhibit reduced selectivity. Temperature effects are particularly pronounced, with higher temperatures favoring thermodynamic control and leading to more balanced product distributions [13].

Studies have demonstrated that the carboxylic acid functionality can participate in intramolecular cyclization reactions when appropriate nucleophiles are present. These cyclization reactions proceed through initial nucleophilic attack at one amino group followed by intramolecular attack of the carboxylic acid on the second amino group, resulting in complex polycyclic structures14.

Oxidation-Reduction Behavior

Oxidative Polymerization Mechanisms

The oxidation-reduction behavior of 3,5-diaminobenzoic acid exhibits remarkable complexity, encompassing multiple mechanistic pathways that lead to diverse products depending on the oxidizing conditions employed. Hydrogen peroxide-mediated oxidative polymerization represents the most extensively studied transformation, proceeding through radical intermediates to produce conducting polymer materials with unique electrochemical properties16.

Under basic aqueous conditions at elevated temperatures (70°C), hydrogen peroxide initiates a free radical polymerization mechanism that begins with single-electron oxidation of the amino groups. The resulting amino radical cations undergo rapid coupling reactions to form oligomeric intermediates, which subsequently propagate through additional oxidative coupling steps to yield high molecular weight polymers [18].

The polymerization mechanism involves several key elementary steps: initial oxidation of amino groups to radical cations, radical coupling to form covalent bonds between aromatic rings, further oxidation and coupling cycles, and eventual termination through radical recombination or disproportionation reactions. Kinetic analysis has revealed that the rate-determining step shifts from initial oxidation to propagation as the reaction progresses [19].

Bromate-Induced Oscillatory Systems

A particularly fascinating aspect of 3,5-diaminobenzoic acid oxidation involves bromate-induced oscillatory reaction systems that produce polymers with dramatically different electrochemical properties depending on whether the polymerization occurs under steady-state or oscillatory conditions [2]. These oscillatory systems represent a unique example of temporal control over polymer microstructure and properties.

The bromate oscillator mechanism involves complex feedback loops between bromate reduction, organic substrate oxidation, and pH oscillations. The oscillatory behavior arises from the competition between autocatalytic bromate reduction and inhibitory effects of accumulated reaction products [20]. During oscillatory periods, the instantaneous concentrations of oxidizing species fluctuate dramatically, leading to polymers with heterogeneous microstructures and enhanced electrochemical activity.

Mechanistic studies have revealed that polymers synthesized under oscillatory conditions exhibit primary oxidation peaks for model compounds like pyrocatechol at significantly different potentials (0.0 V) compared to polymers prepared under steady-state conditions (0.20 V) [2]. This dramatic shift in electrochemical behavior has been attributed to differences in polymer conjugation length and electronic structure resulting from the temporal variations in oxidizing conditions.

Reduction Mechanisms

The reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid represents the primary synthetic route to this compound and provides important insights into the reduction mechanisms of nitroaromatic compounds [21]. Multiple reducing systems have been employed, including metal-acid combinations, catalytic hydrogenation, and chemical reductants.

The tin-hydrochloric acid reduction system operates through a complex mechanism involving electron transfer from metallic tin to the nitro groups, mediated by hydrochloric acid. The mechanism proceeds through sequential two-electron reduction steps, with nitro groups being reduced to nitroso intermediates, followed by further reduction to hydroxylamine derivatives, and finally to amino groups [22]. Each reduction step involves proton-coupled electron transfer processes that are facilitated by the acidic medium.

Catalytic hydrogenation using supported metal catalysts follows a different mechanistic pathway involving surface-bound intermediates. The nitro groups undergo initial coordination to the catalyst surface, followed by sequential hydrogen addition steps that proceed through nitrosoamino and hydroxylamine intermediates before yielding the final amino products [23]. The selectivity of catalytic reduction can be controlled through choice of catalyst, hydrogen pressure, and reaction temperature.

Condensation Reactions with Cyanuric Chloride

Mechanistic Framework

The condensation reaction between 3,5-diaminobenzoic acid and cyanuric chloride represents a prototypical example of nucleophilic aromatic substitution on electron-deficient heterocycles. This reaction proceeds through sequential substitution of the chloride groups on cyanuric chloride by the amino groups of the diaminobenzoic acid, ultimately yielding crosslinked polymeric materials with exceptional thermal stability and unique adsorption properties9.

The mechanism initiates with nucleophilic attack of one amino group on the cyanuric chloride ring, displacing chloride ion and forming a covalent bond. The electron-withdrawing nature of the triazine ring activates the remaining chloride groups toward further nucleophilic substitution, enabling subsequent reactions with additional amino groups from the same or different diaminobenzoic acid molecules [24].

Reaction Conditions and Control

The synthesis typically employs acetonitrile as solvent with Hünig's base (diisopropylethylamine) serving as a proton acceptor to neutralize the hydrochloric acid generated during the reaction [9]. Temperature control is critical, as the reaction exhibits a pronounced temperature dependence that affects both the reaction rate and the degree of crosslinking in the final product.

Under optimized conditions, the reaction proceeds with high efficiency to produce the crosslinked polyamine resin designated as TRIDABA (triazine-diaminobenzoic acid). This material exhibits exceptional thermal stability with decomposition temperatures exceeding those of the individual starting materials, indicating the formation of a highly crosslinked three-dimensional network structure [25].

Structural Evolution and Crosslinking

The condensation process leads to complex three-dimensional network formation through multiple crosslinking mechanisms. Primary crosslinking occurs through the triazine rings, which can accommodate up to three diaminobenzoic acid units per triazine core. Secondary crosslinking involves hydrogen bonding between carboxylic acid groups and unreacted amino groups, creating additional network connectivity [26].

The resulting crosslinked structure exhibits remarkable porosity and surface area, making it highly effective for applications in dye removal and heavy metal ion adsorption. The combination of high surface area, abundant functional groups, and chemical stability makes these materials attractive for environmental remediation applications [27].

Structural Transformation Pathways

Thermal Decomposition Mechanisms

The thermal behavior of 3,5-diaminobenzoic acid reveals complex decomposition pathways that provide insights into the compound's structural stability and transformation mechanisms. Differential scanning calorimetry studies indicate that decomposition begins around 235-238°C, with the exact temperature depending on heating rate and atmospheric conditions28.

The initial decomposition step involves decarboxylation to yield 3,5-diaminobenzene and carbon dioxide. This process occurs through a concerted mechanism involving proton transfer from the carboxylic acid group to one of the amino groups, followed by elimination of carbon dioxide [30]. The activation energy for this process has been determined to be approximately 45 kcal/mol, consistent with a concerted decarboxylation mechanism.

Subsequent thermal transformations involve intermolecular condensation reactions between amino groups and cyclization processes that lead to complex heterocyclic structures. These secondary reactions are highly temperature-dependent and can be influenced by the presence of catalysts or specific atmospheric conditions [31].

Photochemical Transformations

Photochemical studies have revealed that 3,5-diaminobenzoic acid undergoes interesting structural transformations under ultraviolet irradiation. These transformations proceed through radical intermediates generated by photoinduced electron transfer processes [32]. The primary photochemical pathway involves excitation of the aromatic chromophore followed by intersystem crossing to triplet states that can participate in intermolecular electron transfer reactions.

The photochemical reactivity is strongly influenced by solvent effects and the presence of electron acceptors or donors. In polar solvents, photoinduced charge transfer can lead to radical ion pair formation, while in nonpolar solvents, energy transfer processes predominate [33]. These photochemical transformations have potential applications in photopolymerization and photocrosslinking processes.

Hydrothermal Stability and Transformations

Under hydrothermal conditions, 3,5-diaminobenzoic acid exhibits interesting stability and transformation behavior that depends critically on temperature, pressure, and pH [34]. At moderate temperatures (150-200°C), the compound remains relatively stable, but at higher temperatures, various transformation pathways become accessible.

One significant transformation involves decarboxylation under hydrothermal conditions, particularly in the presence of bases. This reaction proceeds through a different mechanism compared to thermal decarboxylation in the absence of water, involving hydration of intermediates and subsequent elimination processes . The kinetics of hydrothermal decarboxylation follow first-order behavior with activation energies that are lower than those observed for thermal decarboxylation in the absence of water.

Catalytic Reaction Mechanisms

Enzymatic Polymerization Pathways

The enzymatic polymerization of 3,5-diaminobenzoic acid using horseradish peroxidase (HRP) represents a unique example of biocatalyzed polymer synthesis that proceeds through radically different mechanisms compared to chemical oxidative polymerization36. The enzymatic system offers precise control over reaction conditions and enables the synthesis of polymers with well-defined microstructures and properties.

The mechanism begins with the interaction of hydrogen peroxide with the heme center of horseradish peroxidase, generating compound I, a high-valent iron-oxo species. This reactive intermediate abstracts an electron from the amino group of 3,5-diaminobenzoic acid, producing an amino radical cation and reducing compound I to compound II [38]. Compound II subsequently oxidizes a second molecule of substrate, regenerating the native enzyme and producing a second radical cation.

The amino radical cations generated through this enzymatic process exhibit different reactivity patterns compared to those produced by chemical oxidants. The enzymatic radicals show enhanced selectivity for coupling reactions and reduced tendency for side reactions such as overoxidation or degradation [39]. This selectivity leads to polymers with more regular structures and improved electrochemical properties.

Kinetic Analysis of Enzymatic Systems

Detailed kinetic analysis of the HRP-catalyzed polymerization reveals Michaelis-Menten behavior with apparent rate constants that depend on both substrate and hydrogen peroxide concentrations . The enzyme exhibits optimal activity at pH 7 in phosphate buffer, with activity decreasing significantly at pH values below 6 or above 8.

The apparent rate constant for the overall polymerization process has been determined to be 8.58 × 10⁻³ min⁻¹ under standard conditions [24]. This rate constant represents the composite effect of multiple elementary steps, including enzyme-substrate binding, electron transfer, radical coupling, and product release. Temperature dependence studies reveal an activation energy of approximately 25 kcal/mol for the overall process, significantly lower than chemical polymerization systems.

Heterogeneous Catalysis Mechanisms

The compound serves as an effective ligand and catalyst modifier in various heterogeneous catalytic systems. When immobilized on solid supports, 3,5-diaminobenzoic acid can function as a bifunctional catalyst, with the amino groups serving as basic sites and the carboxylic acid providing acidic functionality [41].

In metal-catalyzed reactions, the compound acts as a chelating ligand that can stabilize specific oxidation states and coordination geometries. The meta-substitution pattern provides an optimal geometry for forming stable chelate complexes with transition metals, leading to catalysts with enhanced selectivity and stability [42].

Studies of supported catalysts containing 3,5-diaminobenzoic acid have revealed interesting structure-activity relationships. The catalytic activity depends strongly on the nature of the support, the metal loading, and the method of catalyst preparation [43]. These heterogeneous systems exhibit excellent recyclability and stability under reaction conditions, making them attractive for industrial applications.

Autocatalytic Systems

Perhaps most intriguingly, 3,5-diaminobenzoic acid can participate in autocatalytic reaction systems where the products of reaction serve to accelerate the rate of further transformation. These autocatalytic systems arise from the ability of polymerized products to serve as electron transfer mediators, effectively catalyzing the oxidation of unreacted monomer [44].

The autocatalytic behavior is most pronounced in electrochemical systems where the polymer-modified electrodes exhibit enhanced electrocatalytic activity toward the oxidation of the parent compound. This positive feedback mechanism leads to sigmoidal kinetic profiles characteristic of autocatalytic processes . The autocatalytic rate enhancement can be as much as two orders of magnitude compared to uncatalyzed systems, demonstrating the powerful catalytic effects that can arise from polymer formation.

Physical Description

XLogP3

LogP

Melting Point

327-330 °C

UNII

Related CAS

67032-27-3 (mono-hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 48 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

613-35-4